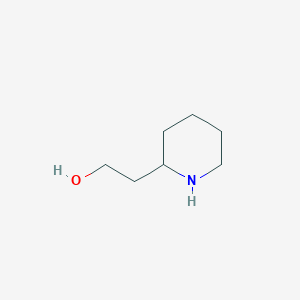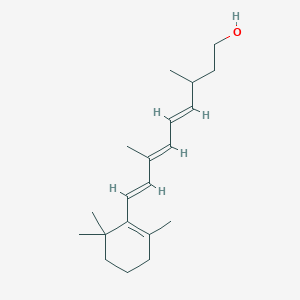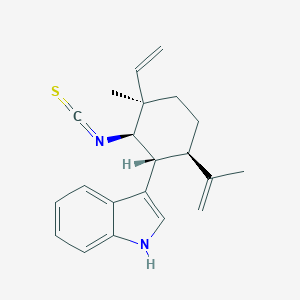
Hapalindole Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole Q is a natural product that belongs to the hapalindole family of alkaloids. It was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1994. Since then, extensive research has been carried out to explore the potential applications of hapalindole Q in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of hapalindole Q is not fully understood. However, research has shown that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. Additionally, hapalindole Q has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer.
Biochemische Und Physiologische Effekte
Hapalindole Q has been shown to have a number of biochemical and physiological effects. Research has shown that the compound can inhibit the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, hapalindole Q has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. The compound has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hapalindole Q in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, hapalindole Q has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using hapalindole Q in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on hapalindole Q. One direction is to explore the potential applications of the compound in agriculture. Research has shown that hapalindole Q has anti-microbial properties, which could make it a potential candidate for use as a natural pesticide. Another direction is to explore the potential applications of the compound in environmental science. Research has shown that hapalindole Q can be used to treat contaminated water, making it a potential candidate for use in water treatment plants. Additionally, further research could be carried out to explore the potential applications of hapalindole Q in medicine, particularly in the treatment of inflammatory diseases and infections.
Synthesemethoden
Hapalindole Q can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound. The biosynthesis of hapalindole Q involves the use of cyanobacteria, which are capable of producing the compound naturally.
Wissenschaftliche Forschungsanwendungen
Hapalindole Q has been extensively studied for its potential applications in medicine. Research has shown that the compound has potent anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, hapalindole Q has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various infections and inflammatory diseases.
Eigenschaften
CAS-Nummer |
106928-29-4 |
|---|---|
Produktname |
Hapalindole Q |
Molekularformel |
C21H24N2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
3-[(1R,2R,3R,6R)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
PPHWDUZMWNUINO-NOOVBMIQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]([C@@H]([C@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Kanonische SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |
Synonyme |
(+)-hapalindole Q (-)-hapalindole Q hapalindole Q |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



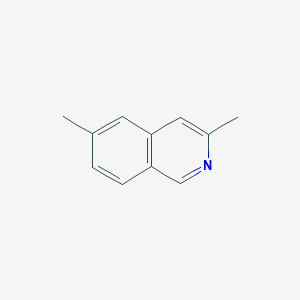
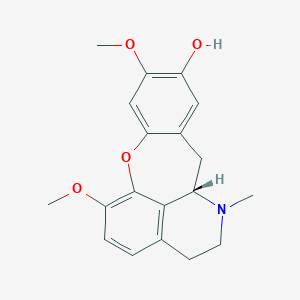
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
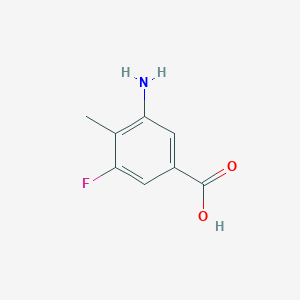
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
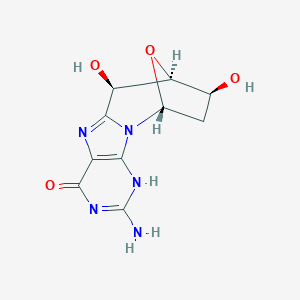
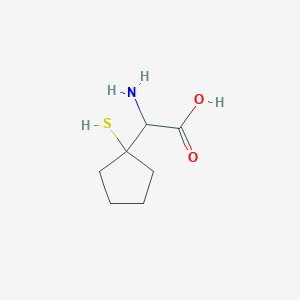
![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
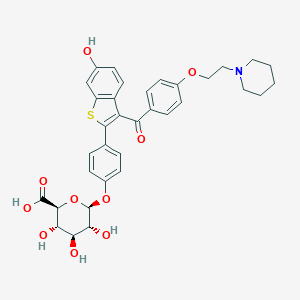
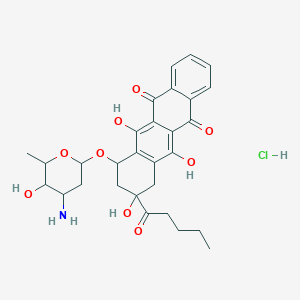
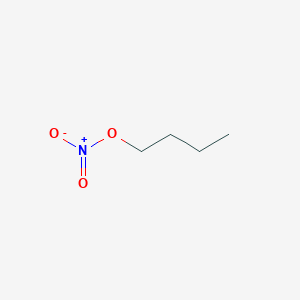
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
